ETHYL 3-({[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
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Overview
Description
Ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzothiophene moiety, and ethyl ester groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-({[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of ethyl acetylpyruvate with hydrazine to form ethyl 3-methyl-1H-pyrazole-5-carboxylate . This intermediate can then be further reacted with 3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-yl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3-({[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methyl-1H-pyrazole-5-carboxylate: A simpler pyrazole derivative used as a synthetic intermediate.
3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-yl isocyanate: A precursor in the synthesis of the target compound.
Uniqueness
Ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate is unique due to its combination of a pyrazole ring and a benzothiophene moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H23N3O5S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
ethyl 5-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C19H23N3O5S/c1-4-26-18(24)13-10-12(21-22(13)3)16(23)20-17-15(19(25)27-5-2)11-8-6-7-9-14(11)28-17/h10H,4-9H2,1-3H3,(H,20,23) |
InChI Key |
CSDWRQIRXZMAPT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC |
Origin of Product |
United States |
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